
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol is a chemical compound with the molecular formula C25H34N2O. It is known for its unique structure, which includes an acridine moiety and a dibutylamino group.
Métodos De Preparación
The synthesis of 1-Acridin-9-yl-4-(dibutylamino)butan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a condensation reaction involving anthranilic acid and a suitable aldehyde.
Introduction of the Dibutylamino Group: The dibutylamino group is introduced via a nucleophilic substitution reaction, where a suitable dibutylamine derivative reacts with the acridine core.
Formation of the Butanol Side Chain: The final step involves the addition of a butanol side chain through a reaction with a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Acridin-9-yl-4-(dibutylamino)butan-1-ol involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes involved in DNA repair and synthesis, further enhancing its cytotoxic effects .
Comparación Con Compuestos Similares
1-Acridin-9-yl-4-(dibutylamino)butan-1-ol can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antimicrobial properties.
Proflavine: Used as an antiseptic and disinfectant.
Quinacrine: Used in the treatment of malaria and as an anticancer agent.
What sets this compound apart is its unique combination of the acridine moiety with the dibutylamino group and butanol side chain, which may confer distinct biological activities and chemical reactivity .
Propiedades
| 6285-36-5 | |
Fórmula molecular |
C25H34N2O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-acridin-9-yl-4-(dibutylamino)butan-1-ol |
InChI |
InChI=1S/C25H34N2O/c1-3-5-17-27(18-6-4-2)19-11-16-24(28)25-20-12-7-9-14-22(20)26-23-15-10-8-13-21(23)25/h7-10,12-15,24,28H,3-6,11,16-19H2,1-2H3 |
Clave InChI |
GZZVQSZPXMFPEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC(C1=C2C=CC=CC2=NC3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



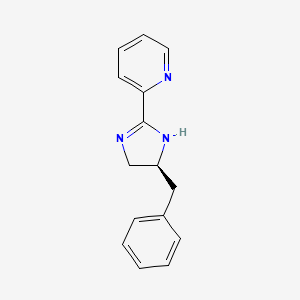
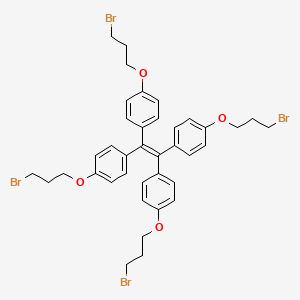
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
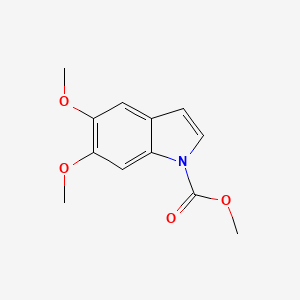
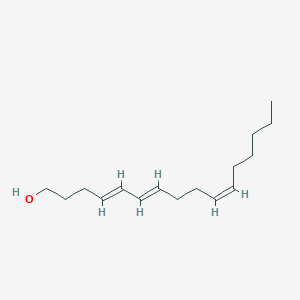
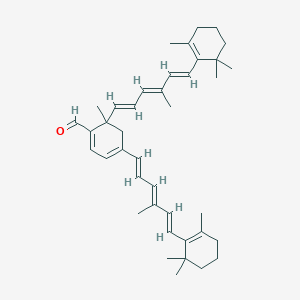

![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
